2-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione 2-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione
Brand Name: Vulcanchem
CAS No.:
VCID: VC11320149
InChI: InChI=1S/C19H15NO4/c1-11(17-18(21)13-4-2-3-5-14(13)19(17)22)20-9-12-6-7-15-16(8-12)24-10-23-15/h2-8,21H,9-10H2,1H3
SMILES:
Molecular Formula: C19H15NO4
Molecular Weight: 321.3 g/mol

2-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione

CAS No.:

Cat. No.: VC11320149

Molecular Formula: C19H15NO4

Molecular Weight: 321.3 g/mol

* For research use only. Not for human or veterinary use.

2-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione -

Specification

Molecular Formula C19H15NO4
Molecular Weight 321.3 g/mol
IUPAC Name 2-[N-(1,3-benzodioxol-5-ylmethyl)-C-methylcarbonimidoyl]-3-hydroxyinden-1-one
Standard InChI InChI=1S/C19H15NO4/c1-11(17-18(21)13-4-2-3-5-14(13)19(17)22)20-9-12-6-7-15-16(8-12)24-10-23-15/h2-8,21H,9-10H2,1H3
Standard InChI Key AETQJEROECNPMJ-UHFFFAOYSA-N
Canonical SMILES CC(=NCC1=CC2=C(C=C1)OCO2)C3=C(C4=CC=CC=C4C3=O)O

Introduction

Structural and Molecular Characteristics

Core Architecture

The molecule consists of two primary components:

  • Indene-1,3(2H)-dione backbone: A bicyclic system featuring two ketone groups at positions 1 and 3, which confers electron-deficient characteristics amenable to nucleophilic additions .

  • Benzodioxole substituent: A 1,3-benzodioxol-5-ylmethyl group attached via an ethylideneamino linker. This moiety introduces steric bulk and potential for π-π stacking interactions, as observed in crystallographic studies of analogous compounds .

Table 1: Molecular Properties

PropertyValue
Molecular FormulaC₁₉H₁₅NO₄
Molecular Weight321.3 g/mol
Key Functional GroupsIndene-dione, Benzodioxole
Planarity (RMS Deviation)0.033–0.041 Å

X-ray diffraction data from related structures reveal near-planar configurations in both the indene-dione and benzodioxole rings, with a slight torsional twist (C—C—C—C = 8.7°) at the linkage point . This planar arrangement facilitates intermolecular interactions, such as C—H⋯O hydrogen bonds and π-π stacking (centroid distances ≈ 3.5 Å), which stabilize crystalline lattices .

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of 2-{1-[(1,3-benzodioxol-5-ylmethyl)amino]ethylidene}-1H-indene-1,3(2H)-dione likely follows multi-step protocols analogous to those used for indane-1,3-dione derivatives:

  • Core Formation:

    • Base-catalyzed nucleophilic addition of alkyl acetates to dialkyl phthalates, yielding intermediates like 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide .

    • Acidic hydrolysis and decarboxylation to generate the indene-dione scaffold .

  • Functionalization:

    • Condensation of 1,3-benzodioxol-5-ylmethylamine with the indene-dione core under basic (e.g., piperidine) or acidic conditions, leveraging Knoevenagel-type reactions .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield Range
Indene-dione formationNaOH/EtOH, Δ~50%
Benzodioxole couplingPiperidine, EtOH, RT/Δ34–85%

Reactivity Profile

The compound’s reactivity is dominated by:

  • Electrophilic ketones: Susceptible to nucleophilic attacks at the C-1 and C-3 positions, enabling derivatization with amines, cyanides, or malononitrile .

  • Conjugated enone system: Participates in cycloadditions and conjugate additions, useful for constructing polycyclic frameworks .

  • Benzodioxole ring: Resists oxidation under mild conditions but may undergo demethylation under strong acids or bases.

Target ClassMechanismAnalogous Compounds
KinasesATP-competitive inhibitionIndenopyrimidines
GPCRsAllosteric modulationBenzodioxole amphetamines
Microbial enzymesActive site coordinationIndole-2,3-diones

Materials Science Applications

  • Organic electronics: Electron-deficient indene-diones serve as n-type semiconductors in OLEDs .

  • Supramolecular assemblies: Planar structures facilitate π-stacking in crystalline materials for optoelectronic devices .

Research Gaps and Future Directions

Unresolved Questions

  • Synthetic scalability: Current protocols for indane-1,3-diones suffer from moderate yields (34–85%); optimizing catalytic systems (e.g., organocatalysts) could enhance efficiency .

  • Structure-activity relationships: Systematic substitution studies are needed to delineate the benzodioxole group’s role in bioactivity.

  • Toxicological profiling: No data exist on the compound’s pharmacokinetics or toxicity, necessitating in vitro ADMET studies.

Emerging Methodologies

  • Palladium-catalyzed isocyanide insertions: For constructing indenoindolone derivatives with improved bioactivity .

  • Computational modeling: DFT calculations to predict binding affinities for disease-relevant targets .

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